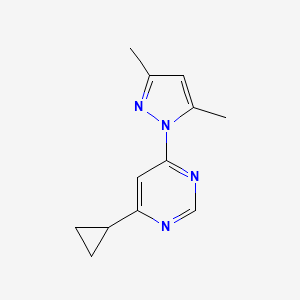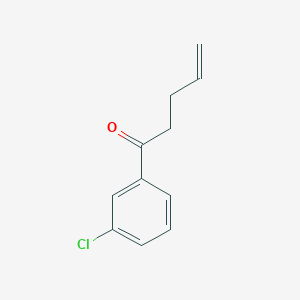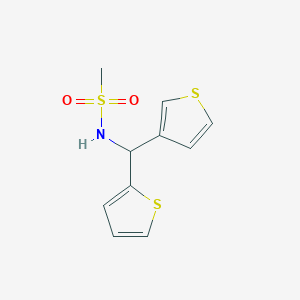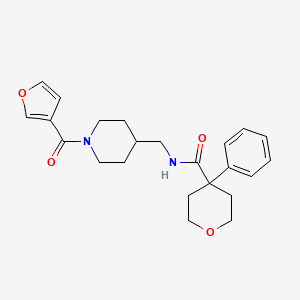
4-Cyclopropyl-6-(3,5-dimethylpyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Cyclopropyl-6-(3,5-dimethylpyrazol-1-yl)pyrimidine” is a complex organic compound. It contains a pyrimidine core, which is a six-membered ring with two nitrogen atoms, and is substituted with a cyclopropyl group and a 3,5-dimethylpyrazol-1-yl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone, was synthesized by reacting 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone . Another study reported the synthesis of multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands through an alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as single-crystal X-ray diffraction . The pyrazole rings of these compounds are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, upon the action of cyanoacetylpyrazole in a basic medium, certain compounds undergo recyclization to derivatives of 5-cyano-1,3-thiazin-6-one .
Mechanism of Action
While the specific mechanism of action for “4-Cyclopropyl-6-(3,5-dimethylpyrazol-1-yl)pyrimidine” is not available, similar compounds have shown various biological activities. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been reported as acting as cyclin-dependent kinase (CDK) inhibitors .
properties
IUPAC Name |
4-cyclopropyl-6-(3,5-dimethylpyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-8-5-9(2)16(15-8)12-6-11(10-3-4-10)13-7-14-12/h5-7,10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFVRNHWKIKVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2540128.png)
![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2540130.png)

![ethyl 3-cyano-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2540135.png)
![(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2540136.png)

![9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2540139.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide](/img/structure/B2540140.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2540142.png)
![2-(4-isopropylphenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2540143.png)


![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2540149.png)
